molecular formula C16H27B2NO4 B3190781 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole CAS No. 476004-84-9

2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Cat. No. B3190781
M. Wt: 319 g/mol
InChI Key: IKJJYRIQKAWRDI-UHFFFAOYSA-N
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Description

2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (CAS number 2305615-53-4) is a benzene derivative with two aldehyde and two pinacolborane substituents. Both the aldehyde groups and pinacolborane groups are located at the para-positions. This compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions. Notably, the functional groups do not interfere with each other during these reactions, making the COFs synthesized from 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole ideal for post-functionalization after the polymer network is formed. Additionally, it is used in the synthesis of poly(phenylenevinylene) for 2D semiconducting materials through aldol condensation .


Synthesis Analysis


Molecular Structure Analysis

!2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde chemical structure


Chemical Reactions Analysis

As mentioned earlier, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole serves as a versatile ligand. It is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions. Importantly, the functional groups do not interfere with each other during these reactions, allowing for post-functionalization of the COFs synthesized from this compound after the polymer network is formed .

Scientific Research Applications

Polymer Synthesis

Research indicates the utility of 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole in the synthesis of deeply colored polymers. These polymers, with molecular weights between 3.5 and 22 kDa, are soluble in common organic solvents and exhibit unique optical properties (Welterlich et al., 2012).

Conjugated Polymers for Electronic Applications

The compound has been utilized in the development of conjugated polymers, which are significant in electronic applications. These polymers, like those synthesized from 1,4-diketo-3,6-diphenyl-pyrrolo[3,4-c]pyrrole (DPP) units, are highly luminescent and display red colors, making them suitable for electrochromic devices and other electronic displays (Yu Zhu et al., 2007).

Organic Synthesis and Material Chemistry

In the domain of organic synthesis and material chemistry, the compound serves as a precursor or intermediate. For example, it's been used in the synthesis of arenes via Pd-catalyzed borylation of arylbromides (J. Takagi & T. Yamakawa, 2013). This highlights its role in creating structurally diverse organic compounds.

Safety And Hazards

Specific safety information and handling precautions can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27B2NO4/c1-13(2)14(3,4)21-17(20-13)11-9-10-12(19-11)18-22-15(5,6)16(7,8)23-18/h9-10,19H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJJYRIQKAWRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N2)B3OC(C(O3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457748
Record name 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

CAS RN

476004-84-9
Record name 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=476004-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Matsuo, T Tanaka, A Osuka - Chemistry–A European Journal, 2020 - Wiley Online Library
N,N’‐Diarylated tetrabenzotetraaza[8]circulenes 3 a and 3 b were synthesized in good yields by a reaction sequence involving oxidation of tetrabenzodiazadithia[8]circulene 5‐Oct and …
T Sulfikarali, J Ajay, CH Suresh, PV Bijina… - The Journal of …, 2020 - ACS Publications
Acid-catalyzed condensation of a newly prepared di-m-benzipentapyrrane with appropriate mono- and diheterocyclic dialcohols selectively produced stable di-m-benzihexaphyrins and …
Number of citations: 6 pubs.acs.org
A Kalaiselvan, IS Vamsi Krishna, AP Nambiar… - Organic …, 2020 - ACS Publications
The synthesis of a new class of carbazole based macrocycles via [3 + 1] acid-catalyzed condensation is reported. Spectroscopic investigations and computational studies imply that …
Number of citations: 16 pubs.acs.org
CRK Jayasundara, D Sabasovs, RJ Staples… - …, 2018 - ACS Publications
A cobalt di-tert-butoxide complex bearing N-heterocyclic carbene (NHC) ligands has been synthesized and characterized. This complex is effective at catalyzing the selective …
Number of citations: 40 pubs.acs.org
GR Newkome - Progress in Heterocyclic Chemistry, 2013 - Elsevier
This chapter is comprised of (1) a compilation of critical reviews for those interested in the synthesis or use of macroheterocyclic materials and (2) recent advances in their self-assembly …
Number of citations: 2 www.sciencedirect.com
GR Newkome - 2013 - books.google.com
This chapter is comprised of (1) a compilation of critical reviews for those interested in the synthesis or use of macroheterocyclic materials and (2) recent advances in their self-assembly …
Number of citations: 0 books.google.com

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